Cas no 67814-76-0 (Isepamicin sulfate)

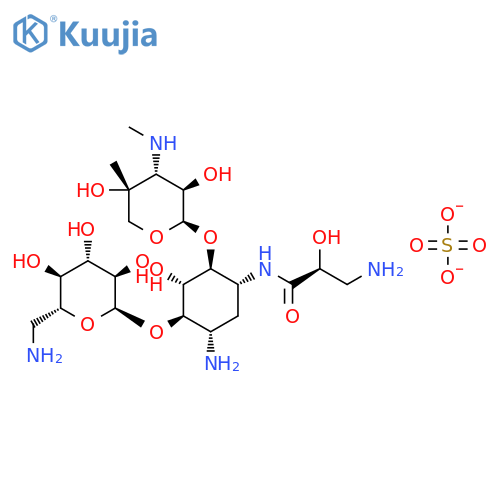

Isepamicin sulfate structure

商品名:Isepamicin sulfate

CAS番号:67814-76-0

MF:C22H45N5O16S

メガワット:667.681606054306

MDL:MFCD01683537

CID:58640

PubChem ID:636375

Isepamicin sulfate 化学的及び物理的性質

名前と識別子

-

- Isepamicin sulfate

- (2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxy-oxan-2-yl]oxy-2-[(2R,3R,4R,5S)-3,5-dihydroxy-5-methyl-4-methylamino-oxan-2-yl]oxy-3-hydroxy-cyclohexyl]-2-hydroxy-propanamide sulfate

- Isepamicine Sulphate

- (2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxy-oxan-2-yl]oxy-2-[(2R,3R,4R,5S)-3,5-dihydroxy-5-methyl-4-methylamino-oxan-2-yl]oxy-3-hydroxy-cyclohexyl]-2-

- HAPA-B sulfate

- Isepacin

- Exacin

- Sch 21420 sulfate

- Isepamicin sulfate [JAN]

- 1-N-(S-3-Amino-2-hydroxypropionyl)-gentamicin B sulfate

- D-Streptamine, O-6-amino-6-deoxy-alpha-D-glucopyranosyl-(1-4)-O-(3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1-6))-N(sup 1)-(3-amino-2-hydroxy-1-oxopropyl)-2-deoxy-, (S)-, sulfate (salt)

- (2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-

- D-Streptamine, O-6-amino-6-deoxy-alpha-D-glucopyranosyl-(1->4)-O-(3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1->6))-N1-((2S)-3-amino-2-hydroxy-1-oxopropyl)-2-deoxy-, sulfate (1:1) (salt)

- Isepacin (TN)

- CHEBI:31722

- Isepamicin monosulfate

- D-Streptamine, O-6-amino-6-deoxy-alpha-D-glucopyranosyl-(1->4)-O-(3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1->6))-N1-((3S)-3-amino-2-hydroxy-1-oxopropyl)-2-deoxy-, sulfate (salt)

- F2L211KBUV

- Isepamicine (Isepamycin

- (S)-3-Amino-N-((1R,2S,3S,4R,5S)-5-amino-4-(((2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-2-(((2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)tetrahydro-2H-pyran-2-yl)oxy)-3-hydroxycyclohexyl)-2-hydroxypropanamide sulfate

- Isepamicin sulfate [WHO-DD]

- Sch 21420 (sulfate)

- Ispallin

- (S)-3-Amino-N-((1R,2S,3S,4R,5S)-5-amino-4-(((2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-2-(((2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)tetrahydro-2H-pyran-2-yl)oxy)-3-hydroxycyclohexyl)-2-hydroxypropanamide sulf

- Isepamicin (sulfate)

- AKOS025311241

- Isepamicin sulfate [MI]

- s4271

- Isepamicine Sulphate;sch21420 Sulphate

- 393574-17-9

- Isepamicin sulfate (JP17)

- D-STREPTAMINE, O-6-AMINO-6-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->4)-O-(3-DEOXY-4-C-METHYL-3-(METHYLAMINO)-.BETA.-L-ARABINOPYRANOSYL-(1->6))-N1-((3S)-3-AMINO-2-HYDROXY-1-OXOPROPYL)-2-DEOXY-, SULFATE (SALT)

- Q27277543

- Isepamicin sulphate

- 67814-76-0

- D-STREPTAMINE, O-6-AMINO-6-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->4)-O-(3-DEOXY-4-C-METHYL-3-(METHYLAMINO)-.BETA.-L-ARABINOPYRANOSYL-(1->6))-N1-((2S)-3-AMINO-2-HYDROXY-1-OXOPROPYL)-2-DEOXY-, SULFATE (1:1) (SALT)

- MFCD01683537

- CCG-270352

- Isepamicin sulfate, VETRANAL(TM), analytical standard

- UNII-F2L211KBUV

- D01826

- sch21420) Sulphate

- (2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid

- DTXCID0026462

- Isepalline

- 6-Amino-6-deoxy-alpha-D-glucopyranosyl-(1->4)-[3-deoxy-4-C-methyl-3-methylamino-beta-L-arabinopyranosyl-(1->6)]-2-deoxy-1-N-[(2S)-3-amino-2-hydroxypropanoyl]-D-streptamine sulfate

- 6-Amino-6-deoxy-alpha-D-glucopyranosyl-(1->4)-(3-deoxy-4-C-methyl-3-methylamino-beta-L-arabinopyranosyl-(1->6))-2-deoxy-1-N-((2S)-3-amino-2-hydroxypropanoyl)-D-streptamine sulfate

- FI65046

- FI163230

- Isepamicin sulfate - 70%

-

- MDL: MFCD01683537

- インチ: 1S/C22H43N5O12.H2O4S/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21;1-5(2,3)4/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34);(H2,1,2,3,4)/p-2/t7-,8+,9-,10+,11+,12-,13+,14-,15+,16+,17-,18+,20+,21+,22-;/m0./s1

- InChIKey: DDXRHRXGIWOVDQ-MGAUJLSLSA-L

- ほほえんだ: S(=O)(=O)([O-])[O-].O([C@]1([H])[C@@]([H])([C@]([H])([C@](C([H])([H])[H])(C([H])([H])O1)O[H])N([H])C([H])([H])[H])O[H])[C@]1([H])[C@]([H])([C@@]([H])([C@]([H])(C([H])([H])[C@@]1([H])N([H])C([C@]([H])(C([H])([H])N([H])[H])O[H])=O)N([H])[H])O[C@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])N([H])[H])O1)O[H])O[H])O[H])O[H]

計算された属性

- せいみつぶんしりょう: 665.24300

- どういたいしつりょう: 665.242551

- 同位体原子数: 0

- 水素結合ドナー数: 12

- 水素結合受容体数: 20

- 重原子数: 44

- 回転可能化学結合数: 9

- 複雑さ: 880

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 15

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 386

じっけんとくせい

- 密度みつど: 1.53

- ゆうかいてん: 235-242°C

- ふってん: 926.8°Cat760mmHg

- フラッシュポイント: 514.3°C

- PSA: 386.36000

- LogP: -4.89890

- ひせんこうど: +110.9° (c=1, H2O as the disulfate hydrate)

Isepamicin sulfate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- ちょぞうじょうけん:Store long-term at 2-8°C

- どくせい:LD50 in male, female mice, rats (mg/kg): 234, 236, 489, 476 i.v.; 3312, 3320, 3451, 3392 s.c.; >5000 orally both species (Morino)

Isepamicin sulfate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S13030-100mg |

Isepamicin Sulphate |

67814-76-0 | 97% | 100mg |

¥2626.0 | 2024-07-19 | |

| TRC | I927013-250mg |

Isepamicin Sulfate |

67814-76-0 | 250mg |

$ 58.00 | 2023-09-07 | ||

| TRC | I927013-500mg |

Isepamicin Sulfate |

67814-76-0 | 500mg |

$ 69.00 | 2023-09-07 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6549-5 mg |

Isepamicin sulfate |

67814-76-0 | 99.31% | 5mg |

¥410.00 | 2022-04-26 | |

| Chemenu | CM181664-100mg |

Isepamicin sulfate |

67814-76-0 | 97% | 100mg |

$*** | 2023-05-29 | |

| DC Chemicals | DC8427-250 mg |

Isepamicin Sulphate |

67814-76-0 | >98% | 250mg |

$500.0 | 2022-02-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S13030-25mg |

Isepamicin Sulphate |

67814-76-0 | 97% | 25mg |

¥706.0 | 2024-07-19 | |

| eNovation Chemicals LLC | D759236-25mg |

Isepamicin sulfate |

67814-76-0 | 97% | 25mg |

$155 | 2024-06-06 | |

| eNovation Chemicals LLC | D759236-100mg |

Isepamicin sulfate |

67814-76-0 | 97% | 100mg |

$260 | 2024-06-06 | |

| DC Chemicals | DC8427-1g |

Isepamicin Sulphate |

67814-76-0 | >98% | 1g |

$1200.0 | 2023-09-15 |

Isepamicin sulfate 関連文献

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

67814-76-0 (Isepamicin sulfate) 関連製品

- 149022-22-0(Amikacin Sulfate Salt)

- 39831-55-5(Amikacin Disulfate)

- 104931-87-5(Arbekacin Sulfate (Technical Grade))

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 557-08-4(10-Undecenoic acid zinc salt)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:67814-76-0)Isepamicin sulfate

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ